molecular formula C15H19NO2 B8362868 4-(3-Morpholin-4-ylmethyl-phenyl)-but-3-yn-1-ol

4-(3-Morpholin-4-ylmethyl-phenyl)-but-3-yn-1-ol

Cat. No. B8362868
M. Wt: 245.32 g/mol
InChI Key: YVMPLACIHIDLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06884803B2

Procedure details

A 1-L, 3-necked round-bottom flask was equipped with a mechanical stirrer, a rubber septum with a nitrogen inlet and a stopper. The flask was charged with the product of Example 5 (14.6 g) and dichloromethane (250 mL). Morpholine (8.85 mL) was added, and then to this well-stirred reaction mixture was added sodium triacetoxyborohydride (32 g) in 4 equal portions. After the addition, the reaction mixture was stirred at room temperature overnight. Aqueous NaOH (10% w/v, 75 mL) was added, and the reaction mixture was transferred to a 1-L separatory funnel, to which water(100 mL) was then added. After separation of the layers, the aqueous phase was extracted once with dichloromethane (100 mL). The combined organic extracts were washed with brine (30 mL), dried over MgSO4, and filtered. The solvents were removed from the filtrate under reduced pressure to yield the product as yellow oil. The crude product was purified by filtration through a pad of silica gel (ethyl acetate/hexanes; 7:3) to obtain the title compound as a pale yellow oil (13.7 g).
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
8.85 mL
Type
reactant
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]#[C:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)[CH:9]=O.[NH:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>O.ClCCl>[N:14]1([CH2:9][C:8]2[CH:7]=[C:6]([C:5]#[C:4][CH2:3][CH2:2][OH:1])[CH:13]=[CH:12][CH:11]=2)[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1 |f:2.3,4.5|

Inputs

Step One
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
14.6 g
Type
reactant
Smiles
OCCC#CC=1C=C(C=O)C=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
8.85 mL
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to this well-stirred reaction mixture
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
After separation of the layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted once with dichloromethane (100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvents were removed from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCOCC1)CC=1C=C(C=CC1)C#CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.